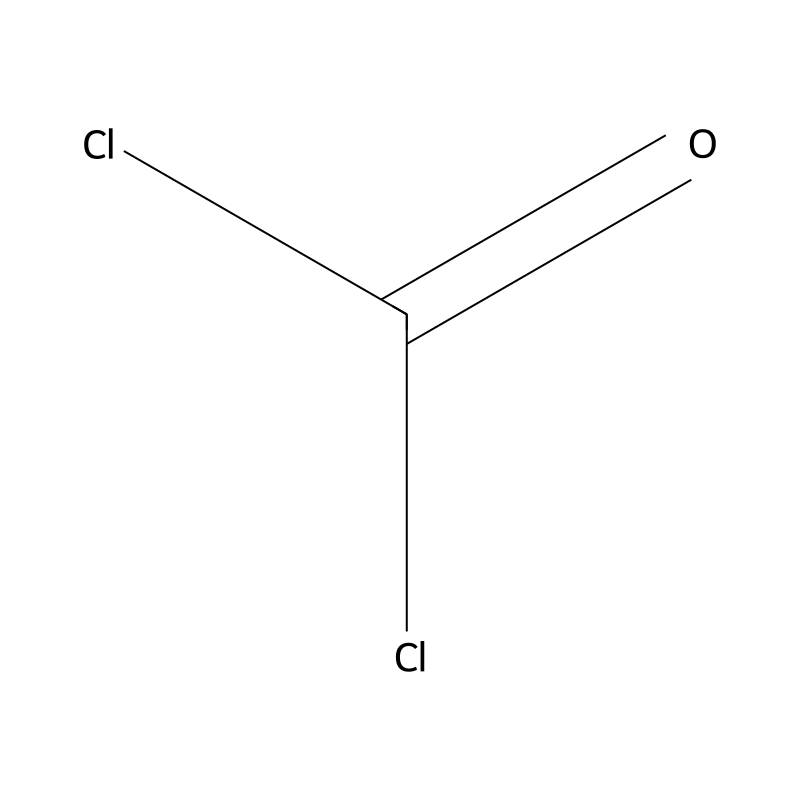

Phosgene

CCl2O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CCl2O

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly sol in water; freely sol in benzene, toluene, glacial acetic acid, and most liquid hydrocarbons

Soluble in benzene, carbon tetrachloride, chloroform, toluene, and acetic acid

Solubility in water: reaction

Slight

Synonyms

Canonical SMILES

Studying lung injury

Phosgene exposure can cause a specific type of lung injury called pulmonary edema. Researchers use phosgene in controlled settings to study the mechanisms of this injury and develop new treatment strategies. )

Investigating historical events

Studying the long-term health effects of phosgene exposure on veterans of World War I has contributed to our understanding of the lasting consequences of chemical warfare. )

Material science research

Phosgene is used in the synthesis of certain polymers and materials science research. However, due to safety concerns, alternative methods are actively being sought and developed. )

Phosgene, chemically known as carbonyl chloride, is a colorless gas with a musty odor reminiscent of freshly cut hay. It is highly toxic and has been historically significant as a chemical weapon during World War I. Phosgene is primarily used in the chemical industry as an intermediate for synthesizing various organic compounds, including isocyanates and polycarbonate resins. Its molecular formula is COCl₂, and it exhibits a vapor density approximately three and a half times that of air, causing it to accumulate in low-lying areas when released .

- Toxicity: Phosgene is a severe pulmonary irritant. Inhalation can cause delayed fluid buildup in the lungs (pulmonary edema), leading to respiratory failure and death.

- Flammability: Phosgene itself is nonflammable, but its decomposition products can be.

- Reactivity: Reacts with water to form hydrochloric acid, a corrosive liquid.

Data on Toxicity:

- Exposure to as low as 0.5 ppm (parts per million) can cause irritation of the eyes and respiratory tract.

- Concentrations exceeding 50 ppm can be rapidly fatal.

Phosgene is known for its reactivity with water, where it hydrolyzes to produce carbon dioxide and hydrochloric acid:

Additionally, it reacts readily with caustic solutions and ammonia. At elevated temperatures (above 250°C), phosgene decomposes into carbon monoxide, chlorine, carbon dioxide, and carbon tetrachloride:

Phosgene also participates in various organic reactions, particularly in the formation of isocyanates from amines .

Phosgene is a potent pulmonary irritant that can cause severe lung injury upon inhalation. Symptoms may not manifest immediately; individuals exposed can experience delayed effects such as pulmonary edema within 2 to 6 hours post-exposure. Initial symptoms include coughing, chest tightness, and difficulty breathing, which can escalate to severe respiratory distress and potentially fatal outcomes . Chronic exposure may lead to long-term respiratory issues such as bronchitis or emphysema .

Phosgene is primarily synthesized through the reaction of carbon monoxide and chlorine gas in the presence of activated carbon as a catalyst:

This exothermic reaction requires careful temperature control to manage the heat produced. Phosgene can also be generated by the thermal decomposition of chlorinated hydrocarbons under specific conditions .

Phosgene serves numerous industrial applications:

- Isocyanate Production: Approximately 75% of phosgene is utilized in producing isocyanates, which are crucial for manufacturing polyurethane foams and coatings.

- Polycarbonate Resins: About 20% is used in producing polycarbonate plastics, known for their strength and transparency.

- Fine Chemicals: The remaining 5% is involved in synthesizing various fine chemicals, including pharmaceuticals and dyestuffs .

Research on phosgene interactions primarily focuses on its toxicity and effects on biological systems. Studies indicate that phosgene interacts with cellular membranes and proteins, leading to oxidative stress and inflammation. The delayed onset of pulmonary edema highlights the need for prolonged monitoring after exposure due to potential late-onset symptoms. Additionally, its reactivity with moisture in the respiratory tract underscores its hazardous nature in industrial settings .

Several compounds share structural or functional similarities with phosgene. Below is a comparison highlighting their uniqueness:

| Compound | Formula | Key Characteristics | Unique Aspects |

|---|---|---|---|

| Carbonyl Chloride | COCl₂ | Colorless gas with a musty odor | Highly toxic; used extensively in chemical synthesis |

| Chlorine | Cl₂ | Greenish-yellow gas with a pungent odor | Strong oxidizer; used as a disinfectant and bleaching agent |

| Carbon Tetrachloride | CCl₄ | Colorless liquid with a sweet smell | Non-flammable; used historically as a solvent but now restricted due to health concerns |

| Dichloromethane | CH₂Cl₂ | Volatile liquid with a sweet odor | Commonly used as a solvent; less toxic than phosgene but still hazardous |

| Benzyl Chloride | C₆H₅CH₂Cl | Colorless liquid with an aromatic odor | Used in organic synthesis; less toxic than phosgene |

Phosgene's unique combination of high toxicity and specific applications in creating polyurethanes distinguishes it from these similar compounds. Its role as an intermediate in synthesizing vital industrial materials underscores its significance despite its dangers .

The conventional industrial production of phosgene primarily involves the catalytic reaction between carbon monoxide and chlorine gas [1]. This process is conducted under controlled conditions to ensure optimal yield and selectivity, with reaction temperatures typically maintained between 323-373 K and pressures ranging from 3-5 bar [2]. The reaction proceeds according to the following stoichiometry: CO + Cl₂ → COCl₂, with carbon monoxide typically supplied in slight excess (CO:Cl₂ molar ratio of 1.03-1.06) to ensure complete chlorine consumption and prevent chlorine contamination in the final product [3].

Industrial production facilities employ specialized reactor designs to manage the exothermic nature of the reaction, with heat transfer mediums such as water, aqueous sodium hydroxide solution, or chlorinated hydrocarbons (particularly monochlorobenzene) used to maintain temperature control [4]. The reaction achieves high conversion rates of 95-99% under standard conditions, with selectivity exceeding 99%, making it an efficient industrial process [5].

| Parameter | Standard Conditions | With Bromine Enhancement |

|---|---|---|

| Reaction Temperature (K) | 323-373 | 323 |

| Catalyst Type | Activated Carbon | Activated Carbon |

| Catalyst Surface Area (m²/g) | 800-1200 | 800-1200 |

| Reaction Pressure (bar) | 3-5 | 3-5 |

| CO:Cl₂ Molar Ratio | 1.03-1.06 | 1.03-1.06 |

| Conversion (%) | 95-99 | 99-100 |

| Selectivity (%) | >99 | >99 |

| Activation Energy (kJ/mol) | 43.0 ± 1.1 | Lower than standard |

Activated Carbon Catalysis Mechanisms

Activated carbon serves as the primary catalyst in the industrial synthesis of phosgene, facilitating the reaction between carbon monoxide and chlorine gas [6]. The catalytic activity of activated carbon is attributed to its extensive surface area, typically ranging from 800-1200 m²/g, which provides numerous active sites for the reaction to occur [7]. The mechanism involves several key steps that occur at the catalyst surface, beginning with the adsorption of reactant molecules [8].

The reaction proceeds through the dissociative adsorption of chlorine molecules on the activated carbon surface, forming chlorine radicals that subsequently react with adsorbed carbon monoxide molecules [9]. This process has been determined to be under chemical control, with an activation energy of approximately 43.0 ± 1.1 kJ/mol, consistent with findings from kinetic studies [4]. The rate-determining step in this mechanism is believed to be the reaction between adsorbed chlorine and carbon monoxide species on the catalyst surface [10].

Research has demonstrated that the physical properties of the activated carbon catalyst significantly influence reaction efficiency [11]. Industrial applications typically utilize activated carbon in various forms, including spheres, cones, cylinders, extrudates, rings, or pellets, with the specific morphology selected based on desired flow characteristics and mass transfer properties [4]. Additionally, open-pored carbon foam has been identified as an advantageous catalyst form due to its exceptionally high internal surface area [4].

Bromine-Enhanced Catalytic Pathways

The addition of small quantities of bromine to the conventional phosgene synthesis process has been demonstrated to significantly enhance reaction rates and efficiency [2]. Research has shown that incorporating bromine into the chlorine feedstock at concentrations ranging from 0.23% to 1.52% (2,273-15,190 ppm) results in substantial increases in phosgene production rates [3]. At the optimal bromine concentration of 1.52%, a remarkable enhancement of approximately 227% in phosgene production rate has been observed compared to standard conditions without bromine addition [2].

| Br₂:Cl₂ Molar Ratio (%) | Phosgene Flow Rate (mmol min⁻¹ g⁻¹) | Enhancement (%) | Cl₂ Consumption (%) |

|---|---|---|---|

| 0 | 0.22 | 0 | Partial |

| 0.23 | 0.28 | 27 | Increased |

| 0.76 | 0.50 | 127 | High |

| 1.52 | 0.72 | 227 | Complete |

The mechanism underlying this enhancement involves the formation of bromine chloride (BrCl) as a key intermediate [11]. In the absence of a catalyst, bromine and chlorine react to form bromine chloride, which subsequently undergoes dissociative adsorption on the activated carbon surface [3]. This process indirectly increases the pool of available chlorine species on the catalyst surface, thereby accelerating the rate-determining step of the reaction [2]. Spectroscopic studies using infrared and ultraviolet-visible techniques have confirmed that bromine flow rates between 2.99 × 10⁻³ and 1.99 × 10⁻² mmol min⁻¹ g⁻¹ lead to substantial increases in phosgene formation without generating detectable by-products [11].

Post-reaction analysis, including temperature-programmed desorption measurements and elemental analysis, has confirmed the presence of retained chlorine and bromine moieties on the catalyst surface, providing further evidence for the proposed mechanism [5]. The linear relationship between phosgene flow rate and bromine flow rate within the studied concentration range demonstrates the predictable nature of this enhancement effect, making it valuable for industrial applications seeking to optimize production efficiency [3].

Photochemical Synthesis Approaches

UV-Mediated Chloroform Oxidation

The photochemical oxidation of chloroform represents an alternative approach to phosgene synthesis that has gained attention for its potential in on-demand, small-scale production applications [12]. This method involves the irradiation of chloroform with ultraviolet light in the presence of oxygen, resulting in the oxidative decomposition of chloroform to produce phosgene [13]. The reaction is typically conducted using low-pressure mercury lamps that emit UV-C radiation, which provides the necessary energy to initiate the photochemical process [14].

The mechanism of this photochemical reaction proceeds via a photoinduced radical chain reaction [6]. Upon UV irradiation, chloroform molecules undergo homolytic cleavage to form trichloromethyl radicals and hydrogen radicals [13]. These trichloromethyl radicals subsequently react with oxygen to form intermediate peroxy radicals, which ultimately lead to the formation of phosgene [14]. Under optimized conditions, this process can achieve phosgene yields of up to 96%, making it a highly efficient synthetic route [6].

| Parameter | Chloroform Oxidation | Continuous Flow |

|---|---|---|

| UV Light Source | Low-pressure Mercury Lamp (UV-C) | Low-pressure Mercury Lamp (UV-C) |

| Reaction Medium | Chloroform | Chloroform in Quartz Tube |

| Oxidant | Oxygen | Oxygen |

| Temperature (°C) | 20-25 | 20-25 |

| Phosgene Yield (%) | 96 | 96 |

| Reaction Time | Minutes | Seconds to Minutes |

| By-products | Hexachloroethane (preventable) | Minimal |

One notable advantage of this approach is that the photochemical oxidation of chloroform occurs in both the liquid and gas phases of the reaction system [23]. This dual-phase reactivity enables efficient phosgene generation even in heterogeneous reaction mixtures [13]. Research has demonstrated that the reaction can be effectively controlled by adjusting parameters such as oxygen flow rate, which has been shown to prevent the formation of hexachloroethane, a potential by-product that can lead to reactor clogging [6].

The photochemical synthesis of phosgene from chloroform has been successfully applied in various in situ phosgenation reactions, including the synthesis of carbonate esters, polycarbonates, and N-substituted ureas [14]. These applications leverage the controlled generation of phosgene directly in the reaction mixture, eliminating the need for storage or handling of isolated phosgene [12].

Continuous Flow Reactor Designs

Continuous flow reactor systems have emerged as an important advancement in phosgene synthesis technology, offering enhanced safety, efficiency, and control compared to batch processes [13]. These systems are particularly well-suited for photochemical synthesis approaches, where they enable precise control over reaction parameters and residence times [14]. The fundamental design typically incorporates a quartz glass tube reactor with a mercury lamp as the ultraviolet radiation source, allowing for efficient light penetration and photochemical activation [6].

In a typical continuous flow setup for phosgene synthesis via chloroform oxidation, chloroform is pre-mixed with oxygen and injected into the photoreactor [6]. The reaction mixture flows through the irradiated zone at a controlled rate, determining the residence time and consequently the conversion efficiency [13]. This configuration allows for rapid heat dissipation, preventing temperature-related side reactions and ensuring consistent product quality [14].

Advanced continuous flow systems for phosgene synthesis have incorporated additional features to enhance performance and versatility [19]. Some designs include multiple reaction zones with different catalytic or photochemical conditions, allowing for sequential transformations in a single process stream [19]. Others feature specialized mixing elements to ensure homogeneous distribution of reactants and efficient mass transfer, particularly important for gas-liquid reactions [19].

The advantages of continuous flow reactor designs extend beyond reaction efficiency to include improved safety through minimized reaction volumes and reduced accumulation of hazardous intermediates [22]. These systems also offer excellent scalability, with industrial implementations achieving production rates of several kilograms per hour while maintaining high conversion and selectivity [19]. Furthermore, continuous flow reactors facilitate in-line monitoring and automated control, enabling real-time optimization of reaction parameters [22].

Alternative Production Routes

Trichloromethyl Chloroformate (Diphosgene) Conversion

Trichloromethyl chloroformate, commonly known as diphosgene, serves as an important precursor for phosgene production, offering advantages in handling and storage due to its liquid state at ambient conditions [15]. The conversion of diphosgene to phosgene can be achieved through thermal decomposition or catalytic processes, with complete conversion occurring at temperatures ranging from 50-300°C depending on the specific conditions employed [15].

The mechanism of diphosgene conversion to phosgene involves the cleavage of the carbon-oxygen bond connecting the trichloromethyl and chloroformate moieties [15]. This process can be accelerated by catalysts, with activated carbon being particularly effective due to its high surface area and adsorptive properties [15]. The reaction proceeds with high selectivity, typically exceeding 99%, making it an efficient route for phosgene production [15].

| Parameter | Diphosgene Conversion | Triphosgene Utilization |

|---|---|---|

| Starting Material | Trichloromethyl Chloroformate | Bis(trichloromethyl) Carbonate |

| Catalyst/Reagent | Heat or Activated Carbon | Heat or Chloride Ion |

| Temperature (°C) | 50-300 | 90-200 |

| Conversion (%) | 100 | 100 |

| Selectivity (%) | >99 | >99 |

| Advantages | Liquid precursor, easier handling | Solid precursor, safest handling |

| Disadvantages | Higher cost than direct synthesis | Highest cost of precursors |

Diphosgene is synthesized through the radical chlorination of methyl chloroformate under ultraviolet light, according to the reaction: Cl-CO-OCH₃ + 3 Cl₂ → Cl-CO-OCCl₃ + 3 HCl [15]. Alternatively, it can be produced via the radical chlorination of methyl formate: H-CO-OCH₃ + 4 Cl₂ → Cl-CO-OCCl₃ + 4 HCl [15]. These synthetic routes provide access to high-purity diphosgene suitable for subsequent conversion to phosgene [15].

The utilization of diphosgene as a phosgene precursor offers significant practical advantages, particularly for laboratory-scale applications or specialized industrial processes where the direct handling of gaseous phosgene presents challenges [15]. Each molecule of diphosgene yields two equivalents of phosgene upon decomposition, making it an efficient phosgene source for various chemical transformations [15].

Bis(trichloromethyl) Carbonate (Triphosgene) Utilization

Bis(trichloromethyl) carbonate, commonly referred to as triphosgene, represents another important alternative route for phosgene production, offering advantages as a solid, stable precursor that can be handled with relative ease compared to gaseous phosgene [10]. Triphosgene decomposes to release phosgene upon heating or in the presence of catalysts, with each molecule of triphosgene yielding three equivalents of phosgene [10].

The conversion of triphosgene to phosgene can be achieved through thermal decomposition at temperatures between 90-200°C, with the reaction proceeding via the following equilibrium: OC(OCCl₃)₂ ⇌ 3 OCCl₂ [10]. Alternatively, triphosgene can be decomposed quantitatively to phosgene through reaction with chloride ions, with diphosgene observed as an intermediate in this process [9]. This chloride-catalyzed decomposition provides a controlled method for phosgene generation under milder conditions [9].

Triphosgene is commercially synthesized through the exhaustive free radical chlorination of dimethyl carbonate according to the reaction: CH₃OCO₂CH₃ + 6 Cl₂ → CCl₃OCO₂CCl₃ + 6 HCl [10]. The resulting product can be purified through recrystallization from hot hexanes to provide high-purity triphosgene suitable for subsequent applications [10].

The utilization of triphosgene in flow chemistry has gained attention in recent years, offering advantages for controlled phosgene generation in continuous processes [22]. In these applications, triphosgene solutions are introduced into flow reactors where they undergo controlled decomposition to release phosgene for immediate reaction with substrates [22]. This approach minimizes the accumulation of free phosgene while enabling efficient chemical transformations [22].

Physical Description

GasVapor

COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Colorless gas with a suffocating odor like musty hay.

Colorless gas with a suffocating odor like musty hay. [Note: A fuming liquid below 47°F. Shipped as a liquefied compressed gas.]

Colorless gas above 47°F (8.2°C). Fog-like when concentrated. Colorless, fuming liquid below 47°F (8.2°C). May have the appearance of a white cloud. Light yellow liquid when refrigerated or compressed.

Color/Form

Colorless to light yellow liquid or easilty liquefied gas

Colorless gas at room temperature and normal pressure

Impurities may cause discoloration of the product to pale yellow to green /liquid/

Light yellow liquid when refrigerated or compressed.

XLogP3

Boiling Point

8.2 °C

8.2 °C at 760 mm Hg

8 °C

47°F

Vapor Density

3.4 (Air = 1)

Relative vapor density (air = 1): 3.4

3.48

Density

1.3719 at 25 °C

Relative density (water = 1): 1.4

1.43 (Liquid at 32°F)

3.48(relative gas density)

Odor

Odor varies from strong and stifling when concentrated to hay-like in dilute form

Characteristic odor; the odor of the gas can be detected only briefly at the time of initial exposure. At about 0.5 ppm in air, the odor has been described as pleasant and similar to that of new-mown hay or cut green corn. At high concentration, the odor may be strong, stifling, and unpleasant.

Suffocating odor like musty hay

Melting Point

-118.0 °C

-118 °C

-128 °C

-180°F

-198°F

UNII

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

1.42e+03 mmHg

1420 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 161.6

1215 mmHg

1.6 atm

Pictograms

Corrosive;Acute Toxic

Impurities

Undesirable impurities in the production of phosgenes are sulfur chlorides

Other CAS

Wikipedia

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Lung Damaging Agents -> NIOSH Emergency Response Categories

Methods of Manufacturing

Prepn from chlorine + carbon monoxide: Whitehouse, U.S. pat. 1,231,226 (1917); Peacock, U.S. pat. 1,360,312 (1921); Bradner, U.S. pat. 1,457,493 (1923); Douthitt, U.S. pat. 2,847,470 (1958 to Texas Co.)

Prepn from carbon monoxide + nitrosyl chloride: Williams, U.S. pat. (1930 to du Pont Ammonia Corp.)

Prepn from carbon tetrachloride + oleum: Murphy, Reuter, Aust. Chem. Inst. J. and Proc. 15, 144 (1948)

For more Methods of Manufacturing (Complete) data for PHOSGENE (7 total), please visit the HSDB record page.

General Manufacturing Information

All other chemical product and preparation manufacturing

Plastic material and resin manufacturing

Carbonic dichloride: ACTIVE

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 3 chemicals ... /may/ have been stockpiled or used as weapons, but ... are produced /and used/ in large quantities for purposes not prohibited by the Convention (2). Phosgene is listed in the CWC Annex on Chemicals under Schedule 3 (1).

Phosgene was first prepared in 1812 by the photochemical reaction of carbon monoxide and chlorine; it is now commercially prepared by passing chlorine and excess carbon monoxide over activated carbon. ... In its first application, phosgene was the most heavily used chemical-warfare agent during World War I . Its utility as a reactive chemical intermediate is of relatively recent origin. It is now an important and widely used intermediate; the majority of its production is captive, e.g., in the manufacture of other chemicals within the same plant. The principal use of phosgene is in the polyurethane industry, which consumes over 85% of the world's phosgene output. ...

Manufacture of phosgene in the United States is almost entirely captive (more than 99% is used in the manufacture of other chemicals within a plant boundary). Only one company sells phosgene on the U.S. merchant market. Over 80% of the phosgene used in the United States is involved in the manufacture of polyisocyanates in the polyurethane industry. The polycarbonate industry accounts for approximately 10% of phosgene used, and the remaining 10% is used in the production of aliphatic diisocyanates, monoisocyanates, chloroformates, agrochemicals, and intermediates for dyestuffs and pharmaceuticals.

Phosgene was a major threat agent in World War I until mustard was introduced. Today it is an industrial hazard in many manufacturing processes. More importantly, it is released from heating or burning many common chemicals or solvents. Carbon tetrachloride, perchloroethylene (a degreasing compound), methylene chloride (used in paint removal), and many other compounds break down to phosgene with flame or heat. Also, common substances such as foam plastics release phosgene when they burn.

For more General Manufacturing Information (Complete) data for PHOSGENE (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

DETERMINATION OF PHOSGENE IN AIR BY GAS CHROMATOGRAPHY AND INFRARED ANALYTICAL METHODS IS DESCRIBED.

Absolute determination of phosgene at levels below 100 ppb has been reported using pulsed flow-coulometry.

Small direct-reading personal monitors are avail for a few common gases ... /including phosgene/. They accumulate concn measurements over the course of the day & can provide a direct readout of time-weighted-average concn as well as provide a detailed contaminant profile for the day.

For more Analytic Laboratory Methods (Complete) data for PHOSGENE (8 total), please visit the HSDB record page.

Storage Conditions

Phosgene should be stored in appropriately labelled corrosion-resistant steel cylinders that conform to rigid safety-design specifications for this chemical. Storage should be in cool, dry, and well-ventilated fire-proof rooms isolated from the work area. Ambient air monitoring should be provided and ventilation should be located at floor level. Protect cylinders against physical damage, and secure to prevent falling or rolling. Because phosgene reacts with water, great care should be taken to prevent contamination with water, since this could lead to increased pressure in the tanks with possible resultant rupture. Phosgene containers should be frequently inspected for damage and prolonged storage should be avoided.

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Must be stored in a dry location.

Storage temperature: ambient

For more Storage Conditions (Complete) data for PHOSGENE (9 total), please visit the HSDB record page.

Interactions

Early reports of the effectiveness of methenamine in treatment of phosgene poisoning have been disproven. While this compound has been shown to have protective effects when administered prior to exposure the administration post-exposure has no therapeutic benefit.

Drugs disrupting the neutrophil influx associated with the oxidant pathway in phosgene such as aminophylline and terbutaline, ibuprofen and colchicine have been shown to reduce edema in animal studies

A reduction of lung nonprotein sulfhydryl groups through administration of buthionine sulfoximine led to an increased edemagenic effect in the lungs of mice, rats, hamsters, guinea pigs, and rabbits exposed to 0.2 ppm phosgene for 4 hours. Nonprotein sulfhydryl may be important in the normal defense of the lung against the toxic effects of phosgene.

For more Interactions (Complete) data for PHOSGENE (7 total), please visit the HSDB record page.